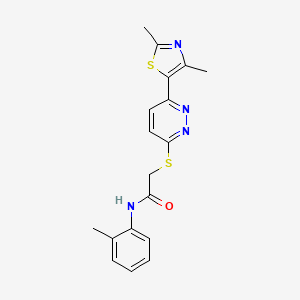

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-11-6-4-5-7-14(11)20-16(23)10-24-17-9-8-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBWRBCRKYGPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that integrates thiazole and pyridazine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 370.49 g/mol. The structure includes:

- Thiazole and Pyridazine Rings : These heterocyclic components contribute to the compound's interaction with biological targets.

- Thioether Linkage : Enhances the compound's reactivity.

- Acetamide Functional Group : May influence the compound's solubility and biological activity.

Antimicrobial Properties

Compounds containing thiazole and pyridazine derivatives have been studied for their antimicrobial activities. For instance, similar thiazole-based compounds have shown significant activity against various bacterial strains, indicating that this compound may also exhibit antimicrobial effects due to its structural similarities .

Anticancer Activity

Research has demonstrated that thiazole derivatives can act as inhibitors of cell proliferation in cancer cells. The presence of the pyridazine ring in this compound may enhance its anticancer potential by targeting specific kinases involved in cell cycle regulation . In vitro studies of related compounds have shown promising results against various cancer cell lines, suggesting a similar potential for this compound.

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

- Interaction with DNA : Thiazole derivatives can intercalate into DNA, potentially disrupting replication and transcription processes .

- Induction of Apoptosis : Some studies suggest that thiazole-containing compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

In Vitro Studies

A systematic study on thiazole derivatives revealed that modifications in the aromatic amine group significantly influenced their antimalarial activity against Plasmodium falciparum . This indicates that structural variations in compounds similar to this compound could lead to enhanced potency against specific pathogens.

Structure–Activity Relationship (SAR)

Research on related thiazole compounds has established SAR patterns indicating that electron-withdrawing groups at specific positions enhance biological activity . For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Thiazole ring | Anticancer |

| Thiazole Derivative B | Pyridazine ring | Antimicrobial |

| Thiazole Derivative C | Thioether linkage | Enzyme inhibitor |

This table highlights the potential diversity in biological activities based on structural modifications.

Scientific Research Applications

The compound exhibits various biological activities, which can be categorized into several key areas:

Antimicrobial Properties

Compounds containing thiazole and pyridazine moieties have been studied for their antimicrobial properties. Preliminary studies suggest that derivatives similar to this compound show significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, indicating potential effectiveness in treating infections.

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cell proliferation in cancer cells. The presence of the pyridazine ring may enhance anticancer potential by targeting specific kinases involved in cell cycle regulation . In vitro studies have shown promising results against various cancer cell lines, suggesting that this compound may also exhibit selective cytotoxicity.

Mechanisms of Action:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle progression.

- DNA Interaction : Thiazole derivatives may intercalate into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Some studies suggest that thiazole-containing compounds can trigger apoptotic pathways in cancer cells .

Structure–Activity Relationship (SAR)

Understanding the relationship between structure and activity is critical for optimizing the biological efficacy of compounds. The following table summarizes findings from research on related thiazole compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Thiazole ring | Anticancer |

| Thiazole Derivative B | Pyridazine ring | Antimicrobial |

| Thiazole Derivative C | Thioether linkage | Enzyme inhibitor |

This highlights the diversity in biological activities based on structural modifications.

Anticancer Studies

A systematic study on similar thiazole derivatives demonstrated significant anticancer activity against various human cancer cell lines. For example, derivatives showed percent growth inhibitions (PGIs) of over 70% against specific cancer types . Such studies underline the potential therapeutic applications of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide in oncology.

Enzyme Inhibition Research

Research has shown that compounds with similar structures can effectively inhibit enzymes associated with metabolic pathways relevant to disease progression. For instance, studies indicate that certain thiazole derivatives inhibit acetylcholinesterase, which plays a critical role in neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyridazine-thiol derivative with chloroacetamide intermediates under basic conditions (e.g., triethylamine or K₂CO₃ in DMF or DMSO). For example, the thiol group on the pyridazine ring reacts with α-chloroacetamide derivatives to form the thioether linkage. Purification often involves column chromatography and recrystallization, with structural validation via NMR (¹H/¹³C), IR, and mass spectrometry .

Q. How is the compound screened for preliminary biological activity?

Initial biological screening focuses on cytotoxicity assays (e.g., MTT or SRB tests) using cancer cell lines, given the thiazole moiety’s known anticancer properties. Researchers typically test a concentration range (1–100 μM) and compare results to positive controls (e.g., doxorubicin). Parallel assays for antimicrobial activity involve disc diffusion or microbroth dilution methods against Gram-positive/negative bacteria and fungi .

Q. What analytical techniques confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Key signals include the thiazole proton (δ 6.8–7.2 ppm) and acetamide’s methyl group (δ 2.1–2.3 ppm).

- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹).

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~386 for C₁₉H₁₈N₄OS₂).

- Elemental analysis : ≤0.4% deviation between calculated and observed C/H/N/S values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

- Solvent polarity : DMF or DMSO enhances solubility of aromatic intermediates.

- Catalysts : CuI or Pd(PPh₃)₄ for Suzuki-Miyaura coupling of pyridazine rings.

- Temperature : Reflux (80–100°C) for faster kinetics but monitored to avoid decomposition.

- Workup : Sequential extraction (EtOAc/water) and gradient chromatography (hexane:EtOAc 3:1 → 1:1) to isolate nonpolar byproducts .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC₅₀ values or selectivity profiles may arise from:

- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize to housekeeping genes.

- Assay conditions : Control pH, serum content, and incubation time.

- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methylthiazole substitutions) to identify pharmacophore contributions. Validate via dose-response curves and statistical analysis (e.g., two-way ANOVA) .

Q. What computational strategies predict the compound’s mechanism of action?

- Molecular docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina. The thiazole-pyridazine core often shows affinity for ATP-binding pockets (docking scores ≤−8.0 kcal/mol).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤2.0 Å).

- QSAR : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data to design optimized analogs .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure t₁/₂ and identify CYP450-mediated metabolites via LC-MS/MS.

- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC₅₀ >10 μM desirable).

- In vivo tolerability : Acute toxicity studies in rodents (OECD 423), monitoring ALT/AST levels and histopathology .

Methodological Considerations

Q. What controls are critical in SAR studies of this compound?

- Positive controls : Known inhibitors (e.g., imatinib for kinase assays).

- Negative controls : Vehicle (DMSO) and scrambled analogs (e.g., isomerization of the thiazole ring).

- Internal standards : Spiked deuterated analogs for LC-MS quantification .

Q. How should researchers address poor aqueous solubility in vitro?

- Co-solvents : Use ≤0.1% DMSO to avoid cytotoxicity.

- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm diameter) or cyclodextrin complexes.

- Prodrug design : Introduce phosphate or PEG groups to enhance hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.